(+)-Isodihydrocarvone
Overview
Description
(+)-Isodihydrocarvone is a monoterpene ketone, a type of organic compound that is derived from essential oils It is known for its characteristic minty aroma and is commonly found in various plants, including spearmint and caraway
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Isodihydrocarvone can be synthesized through the hydrogenation of carvone. The process involves the reduction of the double bond in carvone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale hydrogenation of carvone. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (+)-Isodihydrocarvone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can lead to the formation of dihydrocarvone.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carvone oxide.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives.
Scientific Research Applications
(+)-Isodihydrocarvone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have shown its potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (+)-Isodihydrocarvone involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Carvone: A precursor to (+)-Isodihydrocarvone, known for its minty aroma.
Dihydrocarvone: A reduced form of this compound with similar properties.
Menthone: Another monoterpene ketone with a minty aroma, commonly found in peppermint oil.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC1=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6909-25-7, 3792-53-8 | |
Record name | (+)-Isodihydrocarvone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6909-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Dihydrocarvone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3792-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrocarvone, (+)-cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROCARVONE, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L4HMW8YQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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